methyl 5-[4-(acetyloxy)phenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
METHYL 5-[4-(ACETYLOXY)PHENYL]-2,7-DIMETHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound belonging to the thiazolopyrimidine family. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, with various functional groups attached. It is primarily used in scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of METHYL 5-[4-(ACETYLOXY)PHENYL]-2,7-DIMETHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves multiple steps, starting with the preparation of the thiazole and pyrimidine precursors. These precursors are then subjected to cyclization reactions under specific conditions to form the thiazolopyrimidine core. The final product is obtained by introducing the acetoxy and methyl groups through esterification and methylation reactions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include acids, bases, and organic solvents. .
Scientific Research Applications
METHYL 5-[4-(ACETYLOXY)PHENYL]-2,7-DIMETHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The acetoxy and methyl groups play a crucial role in its binding affinity and activity. The exact pathways and molecular targets are still under investigation, but it is believed to modulate various biochemical processes .
Comparison with Similar Compounds
Similar compounds include:
METHYL 5-[4-(ACETYLOXY)PHENYL]-2-ETHYL-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE: Differing by the presence of an ethyl group instead of a dimethyl group.
METHYL (2E)-5-[4-(ACETYLOXY)PHENYL]-2-(2-CHLOROBENZYLIDENE)-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE: Differing by the presence of a chlorobenzylidene group. These compounds share a similar core structure but differ in their functional groups, which can significantly impact their chemical and biological properties.
Properties
Molecular Formula |
C18H18N2O5S |
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Molecular Weight |
374.4 g/mol |
IUPAC Name |
methyl 5-(4-acetyloxyphenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C18H18N2O5S/c1-9-14(17(23)24-4)15(20-16(22)10(2)26-18(20)19-9)12-5-7-13(8-6-12)25-11(3)21/h5-8,10,15H,1-4H3 |
InChI Key |
MTDHAZRDRLQDPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC)C3=CC=C(C=C3)OC(=O)C |
Origin of Product |
United States |
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